Regiochemical Differentiation: C-6 (4-Aminophenyl) vs. C-5 (3-Benzonitrile) Substitution Determines Divergent Biological Target Profiles
The target compound bears a 6-(4-aminophenyl) substituent on the pyrrolo[2,3-d]pyrimidine core, whereas the structurally closest commercial analog PF-06447475 (CAS 1527473-33-1) features a 5-(3-benzonitrile) group. This regiochemical difference produces entirely distinct biological target profiles: PF-06447475 is a potent LRRK2 inhibitor (IC₅₀ = 3 nM for WT LRRK2; 11 nM for G2019S mutant) [1], while the 6-(4-aminophenyl) derivative is a precursor to menin-MLL interaction inhibitors [2]. The SMILES strings confirm the regiochemistry: NC1=CC=C(C2=CC3=C(N4CCOCC4)N=CN=C3N2)C=C1 (target) versus N#CC1=CC=CC(C=2C3=C(N4CCOCC4)N=CN=C3NC=2)=N1 (PF-06447475) . No literature reports have identified LRRK2 inhibitory activity for the 6-(4-aminophenyl) regioisomer.
| Evidence Dimension | Substitution position on pyrrolo[2,3-d]pyrimidine core and corresponding biological target |
|---|---|
| Target Compound Data | C-6 position: 4-aminophenyl; Biological target: Menin-MLL interaction (via downstream amide coupling); No reported LRRK2 activity |
| Comparator Or Baseline | PF-06447475: C-5 position: 3-benzonitrile; Biological target: LRRK2 kinase; IC₅₀ WT = 3 nM, G2019S = 11 nM |
| Quantified Difference | Different substitution position (C-6 vs. C-5); different functional group (aniline vs. benzonitrile); orthogonal biological target profiles |
| Conditions | Structural comparison based on SMILES and patent disclosures; PF-06447475 IC₅₀ determined via LanthaScreen kinase activity assay (Invitrogen) |
Why This Matters
Procurement selection must be guided by the intended downstream application: the 6-(4-aminophenyl) regioisomer is essential for menin-MLL inhibitor synthesis, whereas the 5-substituted regioisomer is an LRRK2 tool compound and cannot substitute in the menin-MLL convergent coupling sequence.
- [1] Henderson, J. L., et al. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. J. Med. Chem. 2015, 58, 419–432. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Icovamenib (BMF-219) Ligand Page – Ligand ID: 13456. Comment: BMF-219 is one of the menin inhibitor compounds claimed in patent US20200223853A1 (as Compound 10). View Source
